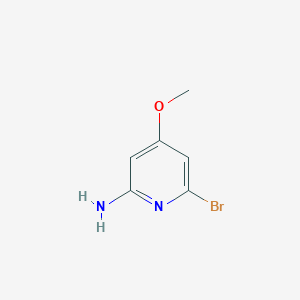
2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene
Übersicht
Beschreibung
2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is a chemical compound with the molecular formula C34H32Br2 . It has an average mass of 600.426 Da and a monoisotopic mass of 598.087036 Da . It appears as a white to light yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of two bromine atoms, thirty-four carbon atoms, and thirty-two hydrogen atoms . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 594.3±45.0 °C at 760 mmHg, and a flash point of 358.5±28.0 °C .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molar refractivity of 163.3±0.3 cm3, a polarizability of 64.7±0.5 10-24 cm3, and a surface tension of 42.4±3.0 dyne/cm . The compound also has a molar volume of 454.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
- Blue Light Emitting Diodes : Anthracene derivatives have been synthesized for use in blue organic light-emitting devices (OLEDs). These derivatives exhibit strong blue emissions with high quantum efficiencies and high glass-transition temperatures, making them suitable for non-doped OLEDs with superior electroluminescence properties (Chen et al., 2012).
- Deep-Blue Organic Light-Emitting Diodes : Several anthracene derivatives have been designed to emit deep-blue light. These compounds have high thermal stability and exhibit strong deep-blue emission in both solution and thin films. OLEDs prepared using these derivatives as non-doped emitters show bright and saturated deep-blue emissions, indicating their potential in high-performance OLED applications (Zheng et al., 2010).
Photocatalysis
- Visible-Light Photocatalytic Fluoroalkylation : Anthracene-based photocatalysts have been developed for radical fluoroalkylation under visible light irradiation. These photocatalysts exhibit high reducing power and can generate versatile fluoroalkyl radicals, indicating their usefulness in metal-free photocatalytic applications (Noto et al., 2018).
Organic Semiconductors
- Organic Thin Film Transistors (OTFTs) : Anthracene-containing conjugated molecules have been synthesized and used in OTFTs. These molecules exhibit good solubility, self-film-forming properties, and high charge carrier mobilities, making them suitable for use in semiconducting applications (Bae et al., 2010).
Eigenschaften
IUPAC Name |
2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Br2/c1-33(2,3)23-11-7-21(8-12-23)31-27-17-15-26(36)20-30(27)32(28-18-16-25(35)19-29(28)31)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNXKVGTMVCYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=C(C=C5)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)
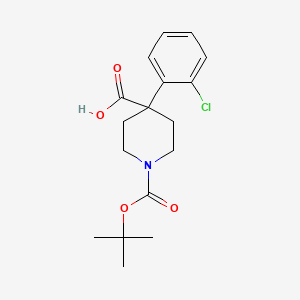
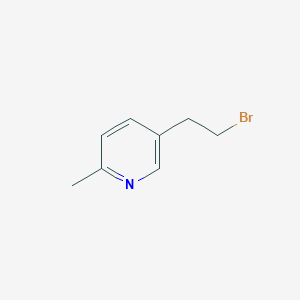


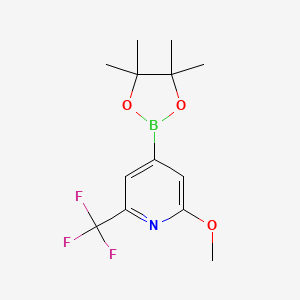
![9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3026843.png)
![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026847.png)
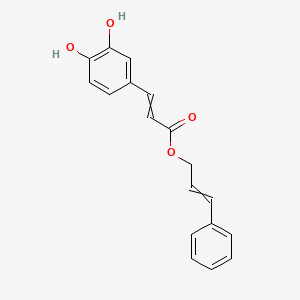
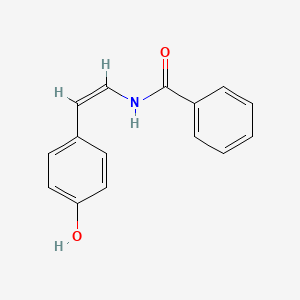
![N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide](/img/structure/B3026851.png)
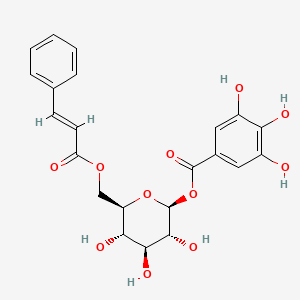
![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)
